3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound that features a benzofuranone core structure with a bromophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuranone core and the bromophenylamine.
Coupling Reaction: The bromophenylamine is coupled with the benzofuranone core using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a thiazole ring instead of a benzofuranone core.
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: This compound features a sulfonyl group and an amino acid residue.
Tris(4-bromophenyl)amine: This compound contains three bromophenyl groups attached to an amine.
Uniqueness
3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its benzofuranone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10BrNO2 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-(4-bromoanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8,13,16H |
InChI Key |
BXXFODLFEGDXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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